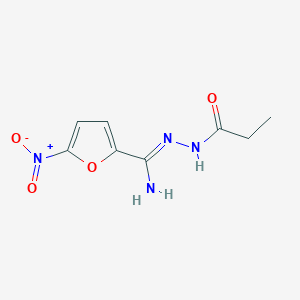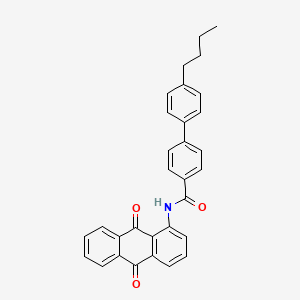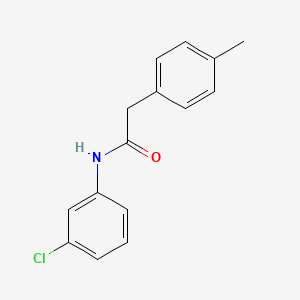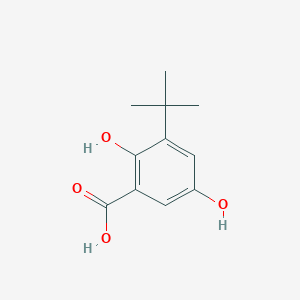![molecular formula C15H15N3OS B14160670 N-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine CAS No. 314021-94-8](/img/structure/B14160670.png)
N-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of the thieno[2,3-d]pyrimidine core in its structure makes it a valuable scaffold for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Condensation Reaction: The starting material, methyl 2-aminothiophene-3-carboxylate, undergoes a condensation reaction with formimidamide to form an intermediate.
Chlorination: The intermediate is then chlorinated using reagents such as phosphorus pentachloride or thionyl chloride.
Nucleophilic Substitution: The chlorinated intermediate undergoes nucleophilic substitution with 2-methoxyaniline to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis can be employed to improve yields and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated intermediates with nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Material Science: The compound can be used in the development of organic semiconductors for electronic devices.
Biology: It is studied for its potential anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the synthesis of various organic materials and intermediates.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-methoxyphenyl)-2-methyl-benzo[4,5]thieno[3,2-d]pyrimidin-4-amine: Similar structure with a different substitution pattern.
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Another class of kinase inhibitors with a pyrrolopyrimidine core.
Uniqueness
N-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for drug development .
Eigenschaften
CAS-Nummer |
314021-94-8 |
|---|---|
Molekularformel |
C15H15N3OS |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H15N3OS/c1-9-10(2)20-15-13(9)14(16-8-17-15)18-11-6-4-5-7-12(11)19-3/h4-8H,1-3H3,(H,16,17,18) |
InChI-Schlüssel |
SNGMRSKXWHZELW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=NC=NC(=C12)NC3=CC=CC=C3OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(4-ethoxyphenyl)carbonyl]glycylglycine](/img/structure/B14160617.png)


![5,7a-di-tert-butyl-3a,7a-dihydrospiro[indazole-6,2'-oxiran]-7(3H)-one](/img/structure/B14160635.png)
![2-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone](/img/structure/B14160637.png)



![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B14160660.png)

